Decyl octanoate Decyl octanoate
Brand Name: Vulcanchem
CAS No.: 2306-89-0
VCID: VC3767071
InChI: InChI=1S/C18H36O2/c1-3-5-7-9-10-11-13-15-17-20-18(19)16-14-12-8-6-4-2/h3-17H2,1-2H3
SMILES: CCCCCCCCCCOC(=O)CCCCCCC
Molecular Formula: C18H36O2
Molecular Weight: 284.5 g/mol

Decyl octanoate

CAS No.: 2306-89-0

Cat. No.: VC3767071

Molecular Formula: C18H36O2

Molecular Weight: 284.5 g/mol

* For research use only. Not for human or veterinary use.

Decyl octanoate - 2306-89-0

Specification

CAS No. 2306-89-0
Molecular Formula C18H36O2
Molecular Weight 284.5 g/mol
IUPAC Name decyl octanoate
Standard InChI InChI=1S/C18H36O2/c1-3-5-7-9-10-11-13-15-17-20-18(19)16-14-12-8-6-4-2/h3-17H2,1-2H3
Standard InChI Key WVWRBUIUZMBLNI-UHFFFAOYSA-N
SMILES CCCCCCCCCCOC(=O)CCCCCCC
Canonical SMILES CCCCCCCCCCOC(=O)CCCCCCC

Introduction

Chemical Properties and Structure

Decyl octanoate has a relatively simple chemical structure consisting of a straight-chain alcohol (decanol) esterified with octanoic acid. Its systematic IUPAC name is decyl octanoate, and it is registered with the CAS number 2306-89-0 .

The chemical structure of decyl octanoate features:

  • Molecular formula: C18H36O2

  • IUPAC name: decyl octanoate

  • InChI Key: WVWRBUIUZMBLNI-UHFFFAOYSA-N

  • Canonical SMILES: CCCCCCCCCCOC(=O)CCCCCCC

The molecule consists of an octanoyl group (derived from octanoic acid) connected to a decyl group (derived from decanol) through an ester linkage. This structure gives the compound its characteristic amphiphilic properties, with a polar ester group and non-polar hydrocarbon chains.

PropertyValueSource
Molecular FormulaC18H36O2
Molecular Weight284.48 g/mol
Physical StateLiquid
Boiling Point334°C
Flash Point158.5°C
Density0.864 g/cm³
Log P (Octanol-Water Partition Coefficient)5.2

Synthesis and Production

Laboratory Synthesis

Decyl octanoate is primarily synthesized through the esterification reaction between decanol and octanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion by removing water as it forms.

The general reaction can be represented as:

Decanol + Octanoic Acid → Decyl Octanoate + Water

This esterification reaction follows standard Fischer esterification principles, where the carboxylic acid and alcohol react in the presence of an acid catalyst to form an ester bond while eliminating a water molecule.

Industrial Production

In industrial settings, the production of decyl octanoate involves continuous reactors where decanol and octanoic acid are fed along with an acid catalyst. The reaction mixture is maintained at specific temperatures to ensure complete conversion of reactants to the ester. Following the reaction, the product undergoes purification through distillation to remove unreacted starting materials and by-products.

Industrial production methods focus on optimizing yield and purity while minimizing waste and energy consumption. The process may include additional steps such as neutralization of the acid catalyst and multiple distillation stages to achieve high-purity product suitable for cosmetic and pharmaceutical applications.

Chemical Reactions

Hydrolysis Reactions

Being an ester, decyl octanoate primarily undergoes hydrolysis reactions under various conditions:

Acidic Hydrolysis

Under acidic conditions, decyl octanoate can be hydrolyzed to yield decanol and octanoic acid:

Decyl Octanoate + Water → Decanol + Octanoic Acid

This reaction typically requires a strong acid catalyst such as hydrochloric acid or sulfuric acid and is usually conducted under reflux conditions to promote complete conversion.

Basic Hydrolysis (Saponification)

In the presence of a strong base like sodium hydroxide, decyl octanoate undergoes saponification to produce decanol and the salt of octanoic acid:

Decyl Octanoate + NaOH → Decanol + Sodium Octanoate

This reaction is also typically carried out under reflux conditions and is a common pathway for the breakdown of esters in alkaline environments.

Other Reactions

As a fatty acid ester, decyl octanoate may also undergo other reactions typical of esters, including:

  • Transesterification with other alcohols

  • Reduction to alcohols

  • Amidation reactions with amines

These reactions expand the potential of decyl octanoate as a precursor for other useful compounds in organic synthesis.

Applications

Cosmetic Industry

Decyl octanoate has gained significant popularity in the cosmetic industry due to its emollient properties. As an emollient, it helps improve skin texture and hydration by filling in gaps between skin cells and providing a smooth and soft texture to the skin. This action is facilitated by its ability to penetrate the stratum corneum and enhance the skin's barrier function.

Common cosmetic applications include:

  • Moisturizers and lotions

  • Sunscreen formulations

  • Anti-aging products

  • Hair care products

  • Lip care products

The compound's ability to spread easily on the skin without leaving a greasy feel makes it particularly valuable in formulations designed for consumer acceptance and comfort.

Pharmaceutical Applications

In pharmaceutical research, decyl octanoate is being investigated for its potential use as a carrier for drug delivery systems. Its biocompatibility and ability to enhance the solubility of hydrophobic drugs make it a promising candidate for improving drug delivery efficiency.

Studies have shown that formulations containing decyl octanoate improved the solubility of certain active pharmaceutical ingredients by up to 3-fold compared to standard formulations, highlighting its potential in addressing the challenges associated with poorly water-soluble drugs.

Research Applications

Decyl octanoate is also employed in various scientific research fields:

  • Lipid metabolism studies: Used to investigate the role of esters in biological systems

  • Membrane research: Helps understand the interactions between fatty acid esters and cell membranes

  • Surfactant studies: Utilized to develop new surfactant systems with improved properties

Biological Activity

Antimicrobial Properties

Research indicates that decyl octanoate exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal species.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5%
Escherichia coli1.0%
Candida albicans0.8%

The mechanism behind its antimicrobial action is believed to involve disruption of microbial cell membranes, leading to cell lysis. This property suggests potential applications as a natural preservative in food and cosmetic products.

Anti-inflammatory Effects

Some research indicates that decyl octanoate may possess anti-inflammatory properties, making it a candidate for topical formulations aimed at reducing skin inflammation. In vitro studies have demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound.

Specifically, IL-6 and TNF-alpha levels were reported to decrease by approximately 30% in treated cells compared to controls, suggesting potential therapeutic applications in conditions characterized by skin inflammation.

Physical Properties

Decyl octanoate has several notable physical properties that influence its behavior and applications. The NIST/TRC Web Thermo Tables (WTT) provide critically evaluated thermodynamic property data for this compound .

Key physical properties include:

  • Triple point temperature (data available from Crystal 1, Liquid, and Gas phases)

  • Normal boiling temperature: 334°C

  • Critical temperature and pressure values

  • Density: 0.864 g/cm³ at standard conditions

  • Boiling temperature as a function of pressure (from 1.92423e-007 kPa to 1214.76 kPa)

  • Phase boundary pressure as a function of temperature (from 277.3 K to 753 K)

These physical properties are crucial for understanding the behavior of decyl octanoate in various formulations and processing conditions, particularly in industrial applications where precise control of physical parameters is essential.

Comparison with Similar Compounds

Decyl octanoate belongs to a family of fatty acid esters with varying chain lengths. Comparing it with similar compounds helps understand its unique position within this chemical family:

Functional Properties

The specific combination of decanol and octanoic acid in decyl octanoate provides a unique balance of hydrophobicity and emollient properties that differentiates it from other esters. This particular balance makes it especially suitable for skincare formulations where specific sensory attributes and skin compatibility are required.

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